molecular formula C13H12S2 B14693062 Disulfide, 4-methylphenyl phenyl CAS No. 29627-34-7

Disulfide, 4-methylphenyl phenyl

Cat. No.: B14693062
CAS No.: 29627-34-7
M. Wt: 232.4 g/mol
InChI Key: LZJJAJHNIUBUFA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Disulfide, 4-methylphenyl phenyl, can be synthesized through the oxidation of thiols. One common method involves the reaction of 4-methylbenzenethiol with phenylthiol in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction typically takes place in an organic solvent like trifluoroethanol or ethanol, under mild conditions .

Industrial Production Methods

In industrial settings, the production of disulfides often involves the use of catalytic processes to enhance yield and selectivity. For instance, the use of transition metal catalysts like iron(III) chloride or rhodium complexes can facilitate the oxidative coupling of thiols to form disulfides. These methods are advantageous due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Disulfide, 4-methylphenyl phenyl, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disulfide, 4-methylphenyl phenyl, has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of disulfide, 4-methylphenyl phenyl, involves the reversible cleavage and formation of the disulfide bond. This process is mediated by redox reactions, where the disulfide bond can be reduced to thiols or oxidized to higher oxidation states. The disulfide exchange reaction is a key pathway, allowing the compound to participate in dynamic covalent chemistry and self-healing processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disulfide, 4-methylphenyl phenyl, is unique due to the presence of both a 4-methylphenyl group and a phenyl group, which imparts distinct chemical properties and reactivity. This combination allows for specific applications in materials science and organic synthesis that are not achievable with symmetrical disulfides .

Properties

IUPAC Name

1-methyl-4-(phenyldisulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12S2/c1-11-7-9-13(10-8-11)15-14-12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJJAJHNIUBUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453072
Record name Disulfide, 4-methylphenyl phenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29627-34-7
Record name Disulfide, 4-methylphenyl phenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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